![molecular formula C10H7NO3 B11761607 7-Hydroxyisoquinoline-3-carboxylic acid](/img/structure/B11761607.png)
7-Hydroxyisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound is characterized by a hydroxyl group at the 7th position and a carboxylic acid group at the 3rd position on the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where diiodo- or dibromo-substituted tyrosine undergoes cyclization followed by catalytic dehalogenation to yield the desired compound . Another method involves the reaction of aniline with β-ketoesters to form Schiff bases, which can then be cyclized in acidic media to produce isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline and its derivatives . This method can be adapted to produce this compound by modifying the starting materials and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the 7th position and the carboxylic acid group at the 3rd position make it reactive towards different reagents.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which have significant biological and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
7-Hydroxyisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Hydroxyisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds and participate in acid-base reactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structurally related compound with a nitrogen atom in the ring, used in antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. These functional groups also contribute to its biological activity and make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H7NO3 |
---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
7-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-5,12H,(H,13,14) |
InChI-Schlüssel |
XSVDHRIASGZLGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.